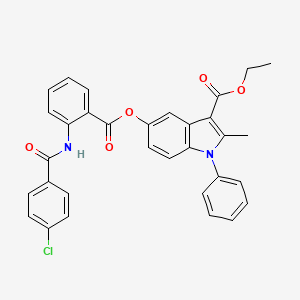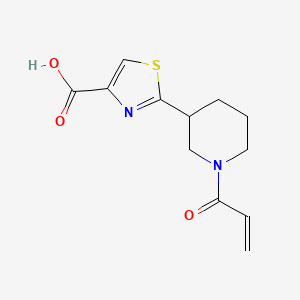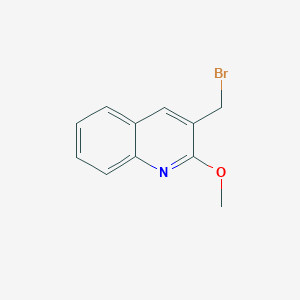
ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including an indole group, a phenyl group, a carboxylate ester group, and two benzamido groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The indole and phenyl groups would contribute to the compound’s aromaticity, while the carboxylate ester and benzamido groups could participate in various types of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the compound’s solubility could be affected by the polar carboxylate ester and benzamido groups, while its melting and boiling points could be influenced by the presence of multiple aromatic rings .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is involved in the synthesis of complex organic molecules. For instance, its derivatives are used in the formation of various heterocyclic compounds through processes such as acylation, annulation, and cyclization. These reactions are fundamental in the creation of pharmacologically active molecules and materials with unique chemical properties (Fürstner, Hupperts, & Seidel, 2003). Moreover, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates showcases the compound's role in generating benzoylamino derivatives, indicating its versatility in chemical transformations (Cucek & Verček, 2008).
Pharmacological Applications
This compound and its derivatives have been explored for their potential pharmacological applications. Research has demonstrated their utility in the synthesis of analgesic and anti-inflammatory agents, highlighting the compound's significance in drug development. For example, studies on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have identified derivatives with promising analgesic and anti-inflammatory activities, presenting a pathway for the development of new therapeutic agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Material Science and Structural Studies
The compound's role extends to material science and structural chemistry, where its derivatives are utilized in the synthesis of materials with potential electronic and photonic applications. The structural elucidation of these compounds, such as through X-ray diffraction methods, provides insight into their molecular conformations and potential applications in designing materials with specific properties (Marjani, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[2-[(4-chlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN2O5/c1-3-39-32(38)29-20(2)35(23-9-5-4-6-10-23)28-18-17-24(19-26(28)29)40-31(37)25-11-7-8-12-27(25)34-30(36)21-13-15-22(33)16-14-21/h4-19H,3H2,1-2H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVRTWPPOJNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)



![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)
